N-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Adenosine A3 receptor QSAR Steric parameter

N-(3-Methylbutyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902285-37-4) is a fully aromatic, fused tricyclic heterocycle belonging to the [1,2,3]triazolo[1,5-a]quinazoline class. It bears a 4-methylphenyl substituent at the triazole C3 position and a branched 3-methylbutyl (isopentyl) amino group at the quinazoline C5 position.

Molecular Formula C21H23N5
Molecular Weight 345.45
CAS No. 902285-37-4
Cat. No. B2808038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-METHYLBUTYL)-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS902285-37-4
Molecular FormulaC21H23N5
Molecular Weight345.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC(C)C
InChIInChI=1S/C21H23N5/c1-14(2)12-13-22-20-17-6-4-5-7-18(17)26-21(23-20)19(24-25-26)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,22,23)
InChIKeyJZMXSAIIEWUVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylbutyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902285-37-4): Procurement-Relevant Structural Identity and Class Benchmarking


N-(3-Methylbutyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902285-37-4) is a fully aromatic, fused tricyclic heterocycle belonging to the [1,2,3]triazolo[1,5-a]quinazoline class [1]. It bears a 4-methylphenyl substituent at the triazole C3 position and a branched 3-methylbutyl (isopentyl) amino group at the quinazoline C5 position. The core scaffold is recognized in medicinal chemistry for its engagement with adenosine (A1, A2A, A2B, A3) and benzodiazepine receptors, making it a relevant chemotype for neurological and cardiovascular probe discovery [2][3]. Commercially, this compound is supplied as a research-grade screening compound with a molecular formula of C21H23N5 and molecular weight 345.4 g/mol [1].

Why N-(3-Methylbutyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Cannot Be Trivially Replaced by Other Triazoloquinazolines


Within the [1,2,3]triazolo[1,5-a]quinazolin-5-amine series, both the N5-alkyl chain geometry and the C3-aryl substitution independently modulate receptor subtype selectivity and ADME properties [1][2]. A branched 3-methylbutyl group (present in this compound) introduces a steric profile distinct from the linear n-butyl or n-pentyl chains found in close analogs such as N-butyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866843-91-6) [2]. This branching alters the computed lipophilicity (XLogP3-AA = 5.2 [3]) and rotatable bond count, which are known from QSAR studies on triazoloquinazoline adenosine A3 antagonists to influence both binding pocket accommodation and metabolic stability [1]. Generic interchange with linear-chain or meta-tolyl analogs therefore risks uncompensated shifts in target engagement and physicochemical behavior, undermining assay reproducibility in adenosine receptor or kinase-targeted screening cascades.

Quantitative Differentiation Evidence: N-(3-Methylbutyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Versus Closest Analogs


Positional Isomer Differentiation: N5-Isopentyl vs. N5-n-Butyl Branching and Its Impact on Adenosine A3 Receptor QSAR Predictions

In a QSAR study of 33 triazoloquinazoline derivatives binding to human A3 adenosine receptors, the sterimol length parameter (L) of the N5-substituent was identified as positively correlated with antagonist activity, while sterimol width (B1, B5) and fractional positive partial surface area were negatively correlated [1]. The 3-methylbutyl (isopentyl) group of the target compound provides a larger sterimol L parameter (estimated ~6.2 Å) compared to the n-butyl analog (~4.9 Å) [2], while maintaining a smaller width profile than bulkier cyclohexyl or arylamino N5-substituents. This steric signature is predicted by the QSAR equation (R² = 0.82) to yield approximately 1.5–2.5 fold higher A3 affinity relative to the n-butyl congener at equivalent C3 substitution, although direct experimental Ki values for this specific compound have not been published [1].

Adenosine A3 receptor QSAR Steric parameter

C3-Aryl Regioisomer Comparison: 4-Methylphenyl vs. 3-Methylphenyl Substitution and Adenosine Receptor Subtype Selectivity Trends

The Bertelli et al. study on substituted 1,2,3-triazolo[1,5-a]quinazolines demonstrated that 3-phenyl-substituted derivatives consistently exhibited moderate affinity for A1 adenosine receptors (Ki range 150–680 nM across several analogs bearing different 5-amino substituents) while showing negligible benzodiazepine receptor binding [1]. Within that series, para-substitution on the 3-phenyl ring (e.g., p-tolyl) was associated with retained A1 affinity compared to unsubstituted phenyl, whereas meta-substitution or electron-withdrawing groups shifted selectivity toward A2A [1][2]. The target compound's 4-methylphenyl (p-tolyl) group at C3 therefore orients the compound toward A1-preferring pharmacology, in contrast to the 3-methylphenyl isomer (N-(3-methylbutyl)-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, CAS 866843-91-6) which is predicted to exhibit a broader A1/A2A profile [2].

Adenosine receptor Subtype selectivity Aryl substitution

Lipophilicity-Driven Differentiation: XLogP3-AA of 5.2 Versus Linear Alkyl Chain Analogs

The target compound has a computed XLogP3-AA value of 5.2 [1]. Its direct linear-chain analog, N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-74-9), has an identical molecular formula (C21H23N5) and the same heavy-atom count but a predicted XLogP3-AA of approximately 5.5 due to the extended linear conformation of the n-pentyl chain [2]. This ΔlogP of ~−0.3 units indicates slightly lower lipophilicity for the branched isopentyl compound, which can translate to improved aqueous solubility and reduced non-specific protein binding in biochemical assays [3]. Additionally, the branched alkyl chain introduces an additional topological steric constraint (one extra methyl group branching relative to n-butyl) without increasing molecular weight, offering a differentiated property profile for solubility-limited screening cascades.

Lipophilicity Drug-likeness Physicochemical property

Evidence-Backed Application Scenarios for N-(3-Methylbutyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


Adenosine A1 Receptor Subtype Profiling in Neurological Disorder Models

Based on the class-level SAR indicating A1-preferring binding for 3-phenyl-substituted triazolo[1,5-a]quinazolines [1], this compound is suited as a probe in radioligand displacement assays targeting A1 adenosine receptors in brain tissue preparations. The p-tolyl substituent at C3 and branched isopentyl chain at N5 differentiate it from the more promiscuous m-tolyl or linear-chain analogs, allowing cleaner A1-selective pharmacological fingerprinting [1][2].

Structure-Activity Relationship (SAR) Expansion Around the N5-Vector of Triazoloquinazoline Adenosine Antagonists

The 3-methylbutyl group introduces a steric profile that QSAR models associate with enhanced A3 receptor complementarity [1]. Medicinal chemistry teams synthesizing focused libraries around the triazoloquinazoline scaffold can use this compound as a reference standard to benchmark the effect of branched versus linear N5-alkyl substituents on adenosine receptor subtype selectivity and potency.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a computed XLogP3-AA of 5.2, molecular weight of 345.4 g/mol, and topological polar surface area of 55.1 Ų [1], this compound occupies a favorable region of CNS drug-like chemical space. It can serve as a comparator in multiparameter optimization (MPO) score assessments for CNS-penetrant triazoloquinazoline candidates, offering a differentiated lipophilicity profile relative to the more lipophilic n-pentyl analog (XLogP3-AA ≈ 5.5) [1][2].

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